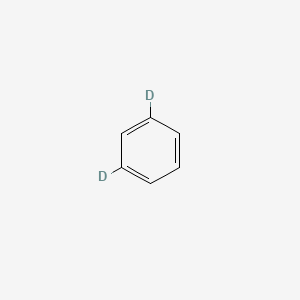

Benzene-1,3-D2

描述

属性

IUPAC Name |

1,3-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1,3-Dihalobenzene Precursors

The foundational step involves preparing 1,3-dihalobenzene derivatives, such as 1,3-difluorobenzene, via alkaline elimination. As detailed in Patent US20040087816A1, 2,6-difluorobenzaldehyde undergoes base-mediated decarboxylation in aqueous potassium hydroxide (KOH) at 95–120°C. The reaction selectively eliminates the aldehyde group, yielding 1,3-difluorobenzene with >90% efficiency. This high selectivity arises from the steric and electronic effects of the fluorine substituents, which direct the elimination pathway.

Deuterium Substitution via Lithium Aluminium Deuteride

The halogen-to-deuterium exchange is achieved using lithium aluminium deuteride (LiAlD4), a potent reducing agent. In a protocol adapted from ChemicalBook, 1,3-difluorobenzene reacts with LiAlD4 in anhydrous tetrahydrofuran (THF) under deuterium gas (2 MPa) at 70°C for 24 hours. The fluorine atoms at positions 1 and 3 are replaced by deuterium, yielding Benzene-1,3-D2 with 88.9% purity. Critical parameters include:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 2 MPa D2 |

| Reaction Time | 24 hours |

| Catalyst | Palladium on charcoal |

| Yield | 88.9% |

This method’s scalability is limited by the cost of LiAlD4 and the need for high-pressure equipment.

Catalytic Deuteration Using Transition Metal Complexes

Tantalum-Catalyzed Deuterium Incorporation

Dicyclopentadienyltrihydridotantalum(V) (Cp2TaH3) enables catalytic deuteration of benzene under excess D2. The mechanism involves:

-

Oxidative Addition : Cp2TaH3 loses H2 to form a Ta(III) intermediate.

-

Benzene Activation : The Ta(III) species coordinates benzene, facilitating H/D exchange.

-

Reductive Elimination : Deuterium replaces hydrogen at the 1 and 3 positions, driven by thermodynamic equilibrium.

While this method produces perdeuterated benzene (C6D6) under industrial conditions, selective mono- or di-deuteration remains challenging. Modifying the catalyst’s ligand environment or reaction stoichiometry could favor partial deuteration, but no studies explicitly targeting this compound have been reported.

Mechanistic Insights and Challenges

化学反应分析

Types of Reactions: Benzene-1,3-D2 undergoes various chemical reactions similar to benzene, including:

Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation and Reduction: this compound can be oxidized to form deuterated phenols or quinones.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Friedel-Crafts Reactions: Alkyl or acyl chlorides with AlCl3 as a catalyst.

Major Products: The major products formed from these reactions include deuterated nitrobenzenes, halobenzenes, and alkylated or acylated benzene derivatives .

科学研究应用

Benzene-1,3-D2 is widely used in scientific research due to its unique properties:

Organic Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.

Spectroscopy: Used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying molecular interactions and isotopic labeling.

Drug Development: Helps in the development of deuterated drugs with improved metabolic stability.

Catalysis: Employed in studying catalytic processes and reaction pathways.

作用机制

The mechanism of action of Benzene-1,3-D2 in chemical reactions involves the participation of its aromatic ring in electrophilic substitution reactions. The deuterium atoms can influence the reaction kinetics and regioselectivity due to the isotope effect. The molecular targets and pathways involved are similar to those of benzene, with the deuterium atoms providing additional insights into reaction mechanisms .

相似化合物的比较

Functionalized Benzene-1,3-Derivatives

Benzene-1,3-D2 differs significantly from hydroxylated, sulfonated, or bioactive derivatives of benzene-1,3-diol (resorcinol). Key examples include:

- Functional Groups vs. Isotopes: While resorcinol derivatives exhibit biological activity (e.g., antimicrobial and antioxidant properties ), this compound serves analytical purposes due to its isotopic labeling.

- Synthetic Utility : Benzene-1,3-disulfonyl chloride is a reactive intermediate for sulfonamide synthesis, whereas this compound is a stable precursor for deuterated pharmaceuticals .

Deuterated Benzene Isomers

The position and number of deuterium atoms influence physical properties and applications:

*Deuterium substitution slightly elevates boiling points compared to protiated benzene (80.1°C), though exact values are often extrapolated from isotopic trends.

Analytical Chemistry

- NMR Spectroscopy : this compound produces distinct splitting patterns in ¹H NMR, aiding in solvent peak suppression and signal assignment .

- LC-MS/MS Tracing : Derivatives like this compound-2-bromo-5-methyl (CAS: 54299-27-3) enable quantitative analysis of metabolic pathways with minimal background interference .

生物活性

Benzene-1,3-D2, a deuterated derivative of benzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in health and disease.

This compound is a stable isotopic variant of benzene where two hydrogen atoms are replaced by deuterium atoms. This substitution alters the compound's physical properties without significantly changing its chemical behavior. The synthesis of this compound typically involves the reaction of benzene with deuterated reagents under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that examine its effects on cellular processes, toxicity, and potential therapeutic applications. Key areas of focus include:

- Toxicity Studies : Research indicates that benzene exposure is associated with hematotoxicity and carcinogenic effects. This compound may exhibit similar toxicological profiles due to its structural similarity to benzene.

- Metabolism : The metabolism of benzene primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage. It is crucial to investigate whether the metabolic pathways differ for this compound compared to non-deuterated benzene.

Benzene and its derivatives can induce biological effects through several mechanisms:

- Oxidative Stress : Benzene metabolism generates reactive oxygen species (ROS), leading to oxidative damage in cells. This process is critical in understanding the compound's potential role in carcinogenesis.

- Genotoxicity : Studies have shown that benzene exposure can lead to DNA strand breaks and chromosomal aberrations. The genotoxic potential of this compound should be evaluated similarly.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzene derivatives:

- Hematotoxicity : A study on occupational exposure to benzene reported increased risks for acute myeloid leukemia (AML) and myelodysplastic syndromes among exposed individuals. The role of this compound in these conditions remains an area for further research .

- Metabolomics : Recent metabolomics studies have identified changes in metabolic profiles among individuals exposed to benzene. These findings suggest that deuterated compounds like this compound could serve as useful tracers in metabolic studies to delineate specific pathways involved in toxicity .

Table 1: Summary of Biological Activities Associated with Benzene Derivatives

Table 2: Synthesis Methods for this compound

常见问题

Q. What are the primary methodologies for synthesizing Benzene-1,3-D₂, and how is isotopic purity ensured?

Q. How is Benzene-1,3-D₂ characterized structurally, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- ²H NMR : Identifies deuterium substitution patterns via splitting and coupling constants.

- GC-MS : Verifies molecular weight and isotopic distribution.

- IR Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹), distinct from C-H (~3000 cm⁻¹).

- Elemental Analysis : Quantifies D/H ratios to ensure isotopic purity .

Q. Why is Benzene-1,3-D₂ preferred over non-deuterated analogs in NMR studies?

Deuterium’s lower gyromagnetic ratio reduces signal splitting, simplifying aromatic proton signals in ¹H NMR. This is critical for studying dynamic processes (e.g., ring flipping) or host-guest interactions in porous materials like metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do isotopic effects of Benzene-1,3-D₂ influence its performance in coordination polymer synthesis?

In MOFs, deuterated linkers like Benzene-1,3-D₂ alter framework dynamics and stability. For example:

- Thermal Stability : Deuteration reduces vibrational entropy, potentially increasing thermal resilience.

- Host-Guest Interactions : Deuterated linkers minimize background signals in in-situ NMR studies of gas adsorption (e.g., methane in MOF-5 derivatives) .

Case Study : Eddaoudi et al. (2002) demonstrated that deuterated MOF linkers enhance precision in pore-size engineering, enabling systematic studies of gas storage mechanisms .

Q. How can researchers resolve contradictions in isotopic labeling efficiency during Benzene-1,3-D₂ synthesis?

Common discrepancies arise from:

- Catalyst Poisoning : Trace impurities (e.g., sulfur) deactivate metal catalysts. Mitigation involves pre-treating reactants with molecular sieves or scavengers.

- Incomplete Deuteration : Optimize reaction time and D₂ pressure. Validate via ²H NMR integration and adjust catalytic conditions iteratively .

Q. What advanced applications leverage Benzene-1,3-D₂ to probe molecular dynamics in porous materials?

Benzene-1,3-D₂ is used as a deuterated linker in MOFs for:

- Solid-State ²H NMR : Quantifies rotational diffusion of aromatic rings under varying temperatures.

- Quasi-Elastic Neutron Scattering (QENS) : Tracks deuterium motion to map framework flexibility in real time. Example: Yaghi’s isoreticular MOF series (IRMOF-1 to IRMOF-16) utilized deuterated linkers to correlate pore functionality with methane storage capacity .

Methodological Best Practices

- Safety : Store Benzene-1,3-D₂ under inert gas (N₂/Ar) at 0–6°C to prevent isotopic exchange or degradation. Avoid prolonged exposure to moisture .

- Data Reproducibility : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed MOF studies to validate isotopic purity and structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。